molecular formula C9H13NO4 B1475181 (2E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid CAS No. 1567668-18-1

(2E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid

Cat. No.: B1475181
CAS No.: 1567668-18-1
M. Wt: 199.2 g/mol
InChI Key: QGVBCKIJWJRHSL-OWOJBTEDSA-N
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Description

Molecular Structure Analysis

The molecular structure would be largely determined by the pyrrolidine ring, which is a type of heterocycle. The presence of the hydroxymethyl and 4-oxobut-2-enoic acid groups would add complexity to the structure and could potentially influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolidine ring and the functional groups present. The hydroxymethyl group could potentially undergo reactions typical of alcohols, while the 4-oxobut-2-enoic acid group could participate in reactions typical of ketones and carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxymethyl and 4-oxobut-2-enoic acid groups could potentially make the compound soluble in polar solvents .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • Synthesis of Heterocyclic Compounds : Research has demonstrated the utility of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids in reactions with diazo compounds, leading to the formation of diverse heterocyclic compounds. These reactions depend on the nucleophilic nature of the diazo compound and the character of substituents, illustrating the compound's role as a versatile precursor in organic synthesis (Gavrilova, Zalesov, & Pulina, 2008).

  • Antibacterial Heterocyclic Compounds : A study focused on 4-(4-bromophenyl)-4-oxobut-2-enoic acid utilized it as a key material for preparing a series of aroylacrylic acids, pyridazinones, and furanones derivatives with expected antibacterial activities, showcasing the compound's potential in developing new antimicrobial agents (El-Hashash et al., 2015).

Biological Activity and Pharmacological Potential

  • Neuroprotective Agents : The synthesis and study of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids as inhibitors of kynurenine-3-hydroxylase revealed potent neuroprotective properties. These compounds are highlighted as the most potent inhibitors of the enzyme to date, suggesting their potential application in treating neurodegenerative diseases (Drysdale et al., 2000).

  • Antimicrobial Activities : Another study utilized 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid to synthesize novel heterocyclic compounds including pyridazinones and thiazoles derivatives. These compounds were evaluated for their antimicrobial activities, indicating the potential of such derivatives in creating new antimicrobial drugs (El-Hashash, Essawy, & Fawzy, 2014).

Future Directions

Further studies could be conducted to determine the biological activity of this compound and to optimize its synthesis. Additionally, the introduction of different functional groups could potentially lead to derivatives with improved properties .

Properties

IUPAC Name

(E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c11-6-7-3-4-10(5-7)8(12)1-2-9(13)14/h1-2,7,11H,3-6H2,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVBCKIJWJRHSL-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1CO)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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